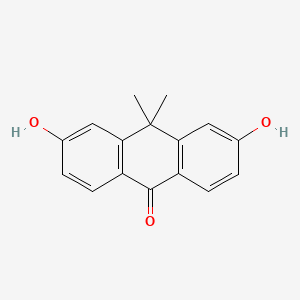
3,6-Dihydroxy-10,10-dimethylanthrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dihydroxy-10,10-dimethylanthrone is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and a dimethyl group attached to an anthrone core. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-10,10-dimethylanthrone typically involves multiple steps. One common method starts with the preparation of 10,10-dimethylanthrone. This involves a Grignard reaction where o-chlorobenzyl chloride reacts with benzene to form o-chlorodiphenylmethane. This intermediate then undergoes a Grignard reaction with magnesium ribbons, followed by an addition reaction with acetone to form 10,10-dimethyl diphenylmethane. Finally, this compound is subjected to bromination and hydrolysis to yield 10,10-dimethylanthrone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and recycling of intermediates to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dihydroxy-10,10-dimethylanthrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthrones depending on the reagents used.
Applications De Recherche Scientifique
3,6-Dihydroxy-10,10-dimethylanthrone is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of antipsychotic drugs.
Industry: The compound is used in the production of dyes and pigments due to its stable chromophore
Mécanisme D'action
The mechanism of action of 3,6-Dihydroxy-10,10-dimethylanthrone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
10,10-Dimethylanthrone: Similar in structure but lacks the hydroxyl groups.
Anthrone: The parent compound without the dimethyl and hydroxyl substitutions.
Hydroxyanthrones: Compounds with hydroxyl groups but different substitution patterns.
Uniqueness
3,6-Dihydroxy-10,10-dimethylanthrone is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C16H14O3 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3,6-dihydroxy-10,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C16H14O3/c1-16(2)13-7-9(17)3-5-11(13)15(19)12-6-4-10(18)8-14(12)16/h3-8,17-18H,1-2H3 |
Clé InChI |
WXDRXTWBNLQLJD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)O)C(=O)C3=C1C=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


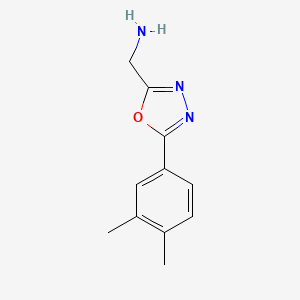
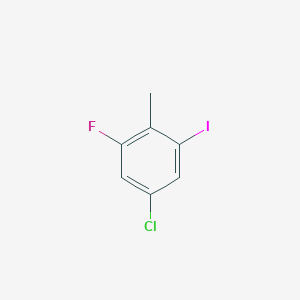
![5-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B12974840.png)
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)
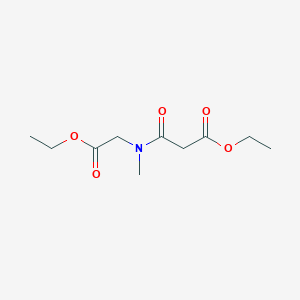
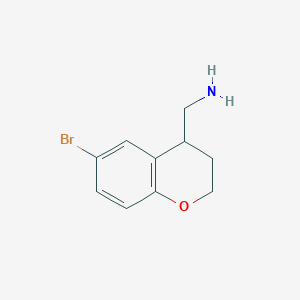
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
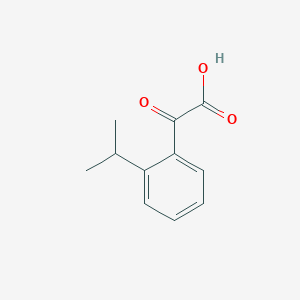

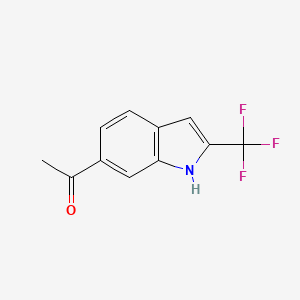
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)

